molecular formula C8H10BrClFNO B6215757 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride CAS No. 2742653-79-6

1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride

Cat. No.: B6215757
CAS No.: 2742653-79-6
M. Wt: 270.5
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Description

1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9BrFNO·HCl It is a derivative of methanamine, substituted with bromo, fluoro, and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-fluoro-5-methoxyaniline, is brominated using bromine in the presence of a suitable catalyst to introduce the bromo group at the 4-position.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine to form the desired methanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo and fluoro groups can be reduced under specific conditions to form dehalogenated products.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine
  • 1-(4-bromo-2-fluoro-5-methoxyphenyl)ethanone
  • 1-(5-bromo-2-thienyl)-1-(3-fluoro-4-methoxyphenyl)methanamine

Uniqueness

1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride is unique due to the specific combination of bromo, fluoro, and methoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2742653-79-6

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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